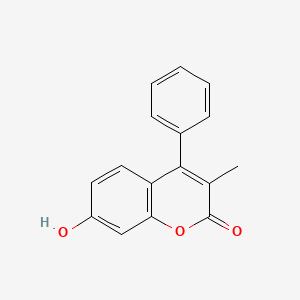

7-Hydroxy-3-methyl-4-phenylcoumarin

Übersicht

Beschreibung

7-Hydroxy-3-methyl-4-phenylcoumarin is a synthetic derivative of coumarin, a class of compounds known for their diverse biological activities and applications. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in various plants, fungi, and bacteria.

Vorbereitungsmethoden

The synthesis of 7-Hydroxy-3-methyl-4-phenylcoumarin can be achieved through several methods. One common approach is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin with phenylacetic acid under acidic conditions . Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .

Analyse Chemischer Reaktionen

7-Hydroxy-3-methyl-4-phenylcoumarin undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 7-position can be oxidized to form quinones.

Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens.

Wissenschaftliche Forschungsanwendungen

Melanogenesis Stimulation

One of the prominent applications of 7H-4M is its role in stimulating melanogenesis, which is the process of melanin production in melanocytes. A study demonstrated that 7H-4M enhances melanin synthesis in B16-F10 melanoma cells. The compound was shown to increase the activity of tyrosinase and other melanogenic enzymes, indicating its potential use in skin pigmentation treatments or cosmetic formulations aimed at enhancing skin color or treating conditions like vitiligo .

Research Findings

- Cell Viability : Treatment with varying concentrations of 7H-4M (25, 50, 100, and 200 µM) did not adversely affect cell viability in B16-F10 cells.

- Melanin Content : There was a significant increase in melanin content with 7H-4M treatment compared to control groups, suggesting its efficacy as a melanogenic agent.

- Signaling Pathways : The compound was found to activate several signaling pathways involved in melanogenesis, including Wnt/β-catenin and MAPK pathways .

Antifungal Properties

7H-4M exhibits antifungal activity, particularly against Aspergillus flavus, a fungus known for producing harmful aflatoxins. Research indicates that this compound can suppress aflatoxin production by inhibiting the expression of key genes involved in aflatoxin biosynthesis .

Case Study

- In a study involving various coumarins, 7H-4M showed potent antifungal effects at concentrations as low as 100 μg/mL. It inhibited fungal growth and reduced aflatoxin levels significantly, demonstrating its potential as a natural antifungal agent in agricultural settings .

Cytochrome P450 Inhibition

Another critical application of 7H-4M is its role as an inhibitor of cytochrome P450 enzymes (CYPs), specifically CYP1A1 and CYP1A2. These enzymes are crucial for drug metabolism and the activation of procarcinogens. Research has shown that derivatives of coumarins can selectively inhibit these enzymes, suggesting that 7H-4M may be useful in developing therapeutic agents that modulate drug metabolism .

Research Insights

- The introduction of specific functional groups to the coumarin structure enhances its inhibition potency against CYPs. This property can be leveraged to design selective inhibitors for pharmacological applications, potentially reducing adverse drug reactions associated with polypharmacy .

Anti-cancer Potential

Emerging studies suggest that 7H-4M may possess anti-cancer properties due to its ability to induce apoptosis in cancer cells. This effect is linked to its influence on various signaling pathways that regulate cell survival and proliferation.

Findings

- Preliminary studies indicate that treatment with 7H-4M can lead to increased apoptosis rates in certain cancer cell lines, making it a candidate for further exploration in cancer therapy .

Agricultural Applications

Given its antifungal properties, 7H-4M can be utilized in agriculture as a natural fungicide. Its effectiveness against fungal pathogens could help reduce reliance on synthetic fungicides, promoting sustainable agricultural practices.

Wirkmechanismus

The mechanism of action of 7-Hydroxy-3-methyl-4-phenylcoumarin involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of enzymes like DNA gyrase, which is essential for bacterial replication, thereby exhibiting antimicrobial properties. Additionally, the compound can modulate signaling pathways involved in inflammation and cancer, such as the MAPK and PI3K/AKT pathways .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy-3-methyl-4-phenylcoumarin can be compared with other coumarin derivatives, such as:

7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.

4-Hydroxy-7-methyl-3-phenylcoumarin: Exhibits antifungal and antiaflatoxigenic activities.

7-Hydroxy-4-methyl-3-(2-hydroxyethyl)coumarin: Used in fluorescent labeling and imaging. The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and applications compared to other coumarin derivatives.

Biologische Aktivität

7-Hydroxy-3-methyl-4-phenylcoumarin, a coumarin derivative, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antifungal, anti-inflammatory, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its hydroxyl group at the 7-position, a methyl group at the 3-position, and a phenyl group at the 4-position of the coumarin ring. Its molecular formula is C15H12O3, with a molecular weight of approximately 252.26 g/mol.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been shown to suppress aflatoxin biosynthesis in Aspergillus flavus by downregulating genes involved in aflatoxin production such as aflR, aflD, aflK, and aflQ. This suggests potential applications in agricultural biotechnology to mitigate mycotoxin contamination.

Table 1: Antifungal Activity Against Various Fungi

| Fungal Species | EC50 (µg/mL) | Reference |

|---|---|---|

| Aspergillus flavus | Not specified | |

| Alternaria solani | 2.90 - 5.56 | |

| Botrytis cinerea | 2.90 - 5.56 |

Anti-inflammatory and Antioxidant Effects

In addition to its antifungal properties, this compound has demonstrated anti-inflammatory and antioxidant effects. Studies have shown that it can modulate various signaling pathways associated with inflammation and oxidative stress. For instance, it influences the MAPK and PI3K/AKT pathways, which are critical in cellular responses to stress and inflammation.

The mechanism of action of this compound involves its interaction with multiple molecular targets. It has been identified as an inhibitor of DNA gyrase, an enzyme crucial for bacterial replication, thereby exhibiting antimicrobial properties. Furthermore, it modulates signaling pathways that are integral to cancer progression and inflammation.

Melanogenesis Regulation

Recent studies have explored the role of this compound in melanogenesis—the process by which melanin is produced in the skin. The compound has been shown to enhance melanogenesis in B16-F10 melanoma cells through various signaling pathways including GSK3β/β-catenin and AKT pathways. This suggests potential applications in dermatological treatments for skin pigmentation disorders .

Table 2: Effects on Melanogenesis

| Parameter | Effect | Reference |

|---|---|---|

| Melanin content | Increased | |

| Tyrosinase activity | Enhanced | |

| Expression of melanogenic enzymes | Upregulated |

Case Studies

- Fungicidal Activity : A study assessed the fungicidal activity of various derivatives of 7-hydroxycoumarins against Pseudoperonospora cubensis, demonstrating comparable efficacy to lead compounds at specific concentrations .

- Inhibition of Acetylcholinesterase : Although not directly related to this compound, related coumarin derivatives have shown promising acetylcholinesterase inhibitory activity, suggesting potential implications for neurodegenerative diseases like Alzheimer's .

Eigenschaften

IUPAC Name |

7-hydroxy-3-methyl-4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-15(11-5-3-2-4-6-11)13-8-7-12(17)9-14(13)19-16(10)18/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILNSPBYFPSJRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C(C=C2)O)OC1=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420590 | |

| Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54431-13-9 | |

| Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-3-methyl-4-phenylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.